4-(6-Bromohexyl)heptane-3,5-dione

Description

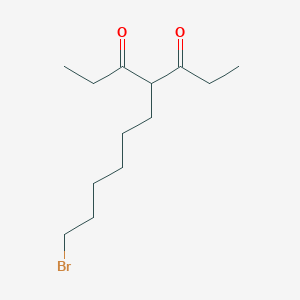

4-(6-Bromohexyl)heptane-3,5-dione is a diketone derivative featuring a bromohexyl substituent at the 4-position of a heptane-3,5-dione core. The diketone moiety provides two carbonyl groups, enabling participation in keto-enol tautomerism and coordination chemistry. The 6-bromohexyl chain introduces a reactive alkyl halide group, making the compound a versatile intermediate for nucleophilic substitution reactions, polymer synthesis, or functionalization via cross-coupling methodologies.

Properties

CAS No. |

56219-73-9 |

|---|---|

Molecular Formula |

C13H23BrO2 |

Molecular Weight |

291.22 g/mol |

IUPAC Name |

4-(6-bromohexyl)heptane-3,5-dione |

InChI |

InChI=1S/C13H23BrO2/c1-3-12(15)11(13(16)4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3 |

InChI Key |

SWCLWBXALDRKEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CCCCCCBr)C(=O)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents: 4-(Phenylthio)heptane-3,5-dione

This compound replaces the bromohexyl chain with a phenylthio group, altering both electronic and steric properties. Key differences include:

| Property | 4-(6-Bromohexyl)heptane-3,5-dione | 4-(Phenylthio)heptane-3,5-dione |

|---|---|---|

| Substituent | 6-Bromohexyl (C₆H₁₂Br) | Phenylthio (S-C₆H₅) |

| Molecular Formula | C₁₃H₂₁BrO₂ | C₁₃H₁₆O₂S |

| Synthetic Yield | Not reported | 89% (via K₂S₂O₈/I₂-mediated method) |

| Key Reactivity | Nucleophilic substitution (Br site) | Sulfur-based oxidation/coupling |

| 1H NMR (δ, CDCl₃) | Not reported | 1.09 (t, 6H), 2.60–2.90 (m, 4H) |

| 13C NMR (δ, CDCl₃) | Not reported | 9.4, 29.8, 201.2 (carbonyl) |

In contrast, the bromohexyl chain offers a flexible alkyl spacer and a leaving group (Br), favoring applications in polymer grafting or drug conjugation .

Bromohexyl-Substituted Heterocyclic Compounds: 2,5-Dibromo-3-(6-bromohexyl)thiophene

This thiophene derivative incorporates a bromohexyl chain alongside brominated aromatic positions, enabling polymerization and optoelectronic applications:

| Property | This compound | 2,5-Dibromo-3-(6-bromohexyl)thiophene |

|---|---|---|

| Core Structure | Diketone | Thiophene (aromatic heterocycle) |

| Substituents | 6-Bromohexyl | 6-Bromohexyl + 2,5-dibromo |

| UV Absorption (λ_max) | Not reported | 315–376 nm (dependent on substituents) |

| Key Reactivity | Alkylation/coordination chemistry | Cross-coupling (Heck, Suzuki) for polymers |

| Applications | Organic synthesis intermediates | Conductive polymers, solar cells |

The thiophene core enables π-conjugation, critical for charge transport in polymers, while the bromohexyl chain may act as a solubilizing group or spacer. In contrast, the diketone structure in this compound lacks conjugation but offers chelation sites for metal coordination, relevant in catalysis or materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.